1-Allyl-3-bromo-1H-pyrazole

Catalog No.
S12217362
CAS No.
M.F
C6H7BrN2
M. Wt
187.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Allyl-3-bromo-1H-pyrazole

Product Name

1-Allyl-3-bromo-1H-pyrazole

IUPAC Name

3-bromo-1-prop-2-enylpyrazole

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

InChI

InChI=1S/C6H7BrN2/c1-2-4-9-5-3-6(7)8-9/h2-3,5H,1,4H2

InChI Key

GPVUISADMSOGBO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC(=N1)Br

1-Allyl-3-bromo-1H-pyrazole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure that includes two nitrogen atoms. It features an allyl group at the first position and a bromine atom at the third position of the pyrazole ring. The molecular formula for this compound is C5H6BrN2C_5H_6BrN_2, and its molecular weight is approximately 188.02 g/mol. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and potential biological activities.

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Oxidation and Reduction: It can undergo oxidation to form pyrazole oxides or reduction to yield pyrazoline derivatives.
  • Allylation: The allyl group can react further in allylation reactions, which are useful for synthesizing more complex molecules.

Research indicates that pyrazole derivatives, including 1-allyl-3-bromo-1H-pyrazole, exhibit a range of biological activities. These compounds have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives show effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Certain pyrazoles have been noted for their ability to reduce inflammation.
  • Anticancer Activity: Preliminary studies suggest that pyrazole compounds may inhibit cancer cell proliferation .

The synthesis of 1-allyl-3-bromo-1H-pyrazole can be achieved through several methods:

  • Bromination of Pyrazole: Starting with 1H-pyrazole, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the third position.
  • Allylation Reaction: The brominated pyrazole can then be reacted with an allylating agent such as allyl bromide in the presence of a base like potassium carbonate to form 1-allyl-3-bromo-1H-pyrazole.
  • Multicomponent Reactions: Recent advancements in synthetic methods allow for one-pot multicomponent reactions that can directly yield substituted pyrazoles under mild conditions .

1-Allyl-3-bromo-1H-pyrazole has several applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs.
  • Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Some pyrazoles are explored for their potential use as agrochemicals, particularly in pest control .

Studies on the interactions of 1-allyl-3-bromo-1H-pyrazole with biological targets reveal that it may interact with various enzymes and receptors. The compound's structure allows it to fit into active sites of certain proteins, potentially inhibiting or modulating their activity. Further research is needed to fully elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with 1-allyl-3-bromo-1H-pyrazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-1-methyl-1H-pyrazoleMethyl group instead of allylSimpler structure; less sterically hindered
4-Bromo-3,5-dimethyl-1H-pyrazoleDimethyl substitution at positions 3 and 5Enhanced lipophilicity; varied biological activity
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazoleDifluoroethyl substitutionPotential for increased bioactivity due to fluorine
3-Bromo-4-methyl-1H-pyrazoleMethyl substitution at position 4Variation in electronic properties

Each compound exhibits distinct chemical properties and biological activities, making them valuable for different applications in research and industry.

Core Architecture of 1-Allyl-3-bromo-1H-pyrazole

The pyrazole ring in 1-allyl-3-bromo-1H-pyrazole adopts a planar configuration stabilized by π-electron delocalization across the N–C–N framework. Key structural parameters include:

  • Bond lengths: The C–Br bond at position 3 measures approximately 1.89 Å, while the N–C bonds adjacent to the allyl group range between 1.34–1.38 Å.
  • Dihedral angles: The allyl substituent introduces a slight torsional strain, with the C–C–C angle of the allyl group deviating by 5–7° from the plane of the pyrazole ring.

The compound’s SMILES notation (C=CCN1C=C(C=N1)Br) and InChI key (KMMQAURXVMBQLW-UHFFFAOYSA-N) provide precise descriptors for computational modeling.

Electronic Effects of Substituents

  • Allyl group (N-1): Enhances electron density at the nitrogen atom via hyperconjugation, increasing susceptibility to electrophilic attacks.
  • Bromine (C-3): Acts as an electron-withdrawing group, polarizing the ring and directing subsequent substitution reactions to the C-5 position.

Significance of Allyl and Bromine Substituents in Heterocyclic Chemistry

Role of the Allyl Group

The allyl moiety serves dual purposes:

  • Synthetic versatility: Facilitates cross-coupling reactions (e.g., Heck, Suzuki) due to the terminal alkene’s reactivity.
  • Steric modulation: The branched structure creates steric hindrance, selectively shielding reaction sites and guiding regioselective transformations.

Bromine as a Strategic Functional Handle

Bromine’s utility stems from its:

  • Leaving group capability: Enables nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides.
  • Participatory role in halogen bonding: Enhances binding affinity in protein-ligand interactions, as observed in kinase inhibitor studies.

X-ray Crystallographic Analysis of 1-Allyl-3-bromo-1H-pyrazole

The crystallographic characterization of 1-Allyl-3-bromo-1H-pyrazole reveals fundamental structural parameters that define its molecular geometry and intermolecular interactions [5] [17] [18]. Based on comparative analysis with related bromo-pyrazole derivatives, the compound exhibits characteristic structural features common to halogenated pyrazole systems [19] [22] [36].

The molecular framework of 1-Allyl-3-bromo-1H-pyrazole consists of a five-membered pyrazole ring with a bromine substituent at the 3-position and an allyl group attached to the nitrogen at the 1-position [3] [8] [23]. Crystallographic studies of similar pyrazole derivatives demonstrate that the pyrazole ring maintains planarity with minimal deviation from the mean plane, typically less than 0.012 Angstroms [37] [18] [21].

Table 1: Predicted Crystallographic Parameters for 1-Allyl-3-bromo-1H-pyrazole

ParameterValue RangeReference Compounds
Pyrazole Ring Planarity Deviation< 0.015 ÅRelated pyrazole derivatives [37]
Carbon-Bromine Bond Length1.90-1.95 ÅHalogenated pyrazoles [17] [19]
Nitrogen-Nitrogen Bond Length1.35-1.38 ÅPyrazole systems [17] [21]
Allyl Group OrientationOut-of-planeN-substituted pyrazoles [23] [39]

The crystal packing arrangement is influenced by intermolecular hydrogen bonding interactions, particularly involving the pyrazole ring system [5] [22] [36]. Studies on related compounds show that hydrogen bonds typically form between pyrazole nitrogen atoms and neighboring molecules, creating chain-like or dimeric structures [22] [36] [37].

The space group determination for 1-Allyl-3-bromo-1H-pyrazole would likely follow patterns observed in similar compounds, with triclinic or monoclinic crystal systems being most common for substituted pyrazoles [17] [18] [19]. The unit cell parameters are expected to accommodate the steric requirements of both the bromine substituent and the allyl group [36] [37] [39].

Thermal displacement parameters indicate that the allyl group exhibits greater molecular motion compared to the rigid pyrazole core, reflecting the conformational flexibility of the N-allyl substituent [23] [39] [36]. This dynamic behavior is consistent with observations in other N-alkyl pyrazole derivatives where the alkyl chains show enhanced thermal motion.

Nuclear Magnetic Resonance Spectral Profiling (¹H, ¹³C, and 2D Techniques)

The nuclear magnetic resonance spectroscopic characterization of 1-Allyl-3-bromo-1H-pyrazole provides detailed structural information through proton, carbon-13, and two-dimensional correlation experiments [9] [10] [24]. The spectral analysis reveals distinct chemical environments for all molecular components, enabling complete structural assignment [25] [26] [45].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1-Allyl-3-bromo-1H-pyrazole exhibits characteristic resonances for the pyrazole ring protons and the allyl substituent [45] [46] [47]. The pyrazole H-4 and H-5 protons typically appear as distinct signals due to the asymmetric substitution pattern created by the bromine atom at position 3 [45] [46] [48].

Table 2: Predicted ¹H Nuclear Magnetic Resonance Chemical Shifts for 1-Allyl-3-bromo-1H-pyrazole

Proton PositionChemical Shift (ppm)MultiplicityCoupling Pattern
H-4 (Pyrazole)6.2-6.4Doublet³J ≈ 2.5 Hz
H-5 (Pyrazole)7.5-7.7Doublet³J ≈ 2.5 Hz
Allyl CH₂4.8-5.0Doublet³J ≈ 5.5 Hz
Allyl CH5.9-6.1MultipletComplex coupling
Terminal =CH₂5.2-5.4MultipletGeminal and vicinal

The allyl group protons display characteristic olefinic chemical shifts, with the terminal methylene protons appearing as a complex multiplet due to geminal and vicinal coupling interactions [11] [15] [23]. The N-CH₂ protons of the allyl group typically resonate around 4.8-5.0 parts per million, showing coupling to the adjacent vinyl proton [11] [23] [39].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides precise chemical shift assignments for all carbon environments in 1-Allyl-3-bromo-1H-pyrazole [10] [12] [47]. The pyrazole ring carbons exhibit distinct chemical shifts influenced by the electron-withdrawing bromine substituent and the nitrogen substitution pattern [45] [47] [48].

Table 3: Predicted ¹³C Nuclear Magnetic Resonance Chemical Shifts for 1-Allyl-3-bromo-1H-pyrazole

Carbon PositionChemical Shift (ppm)MultiplicityAssignment
C-3 (Pyrazole)103-107SingletBr-substituted
C-4 (Pyrazole)105-110DoubletCH carbon
C-5 (Pyrazole)138-142DoubletCH carbon
Allyl CH₂52-55TripletN-CH₂
Allyl CH132-135Doublet=CH
Terminal CH₂117-120Triplet=CH₂

The bromine substitution significantly affects the chemical shift of C-3, typically causing an upfield shift compared to unsubstituted pyrazoles [45] [47] [48]. The carbon-13 chemical shifts of the allyl group follow expected patterns for N-allyl substituents, with the terminal methylene carbon appearing around 117-120 parts per million [11] [23] [47].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for complete structural elucidation of 1-Allyl-3-bromo-1H-pyrazole [24] [25] [28]. Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-hydrogen connectivities, while Heteronuclear Multiple Bond Correlation experiments reveal long-range coupling relationships [24] [25] [26].

The Correlation Spectroscopy experiment demonstrates scalar coupling networks within the molecule, particularly useful for confirming the connectivity of the allyl chain and pyrazole ring system [25] [30] [28]. Nuclear Overhauser Enhancement Spectroscopy provides spatial proximity information, confirming the regiochemistry of substitution and conformational preferences [25] [26] [39].

Table 4: Two-Dimensional Nuclear Magnetic Resonance Correlations

Experiment TypeKey CorrelationsStructural Information
Heteronuclear Single Quantum CoherenceC-H direct bondsCarbon-proton assignments
Heteronuclear Multiple Bond Correlation²J and ³J correlationsLong-range connectivity
Correlation SpectroscopyH-H scalar couplingProton network mapping
Nuclear Overhauser EnhancementSpatial proximityStereochemical relationships

Infrared and Raman Vibrational Signatures

The vibrational spectroscopic characterization of 1-Allyl-3-bromo-1H-pyrazole through infrared and Raman spectroscopy reveals characteristic molecular vibrations that serve as fingerprints for structural identification [32] [33] [40]. The vibrational modes reflect the electronic and geometric properties of both the pyrazole ring system and the substituent groups [31] [32] [34].

Infrared Spectroscopic Analysis

The infrared spectrum of 1-Allyl-3-bromo-1H-pyrazole exhibits characteristic absorption bands corresponding to specific vibrational modes of the molecular framework [32] [33] [40]. The pyrazole ring system contributes several distinctive vibrational frequencies that are diagnostic for this heterocyclic structure [31] [32] [43].

Table 5: Predicted Infrared Vibrational Frequencies for 1-Allyl-3-bromo-1H-pyrazole

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3080-3120MediumPyrazole CH
Aliphatic C-H stretch2920-3000MediumAllyl CH₂, CH
C=C stretch (allyl)1640-1660MediumVinyl C=C
C=N stretch (pyrazole)1580-1620StrongRing C=N
C-N stretch1450-1480MediumRing C-N
C-Br stretch650-750MediumCarbon-bromine

The carbon-hydrogen stretching vibrations appear in distinct regions, with aromatic carbon-hydrogen stretches of the pyrazole ring occurring around 3080-3120 wavenumbers, while aliphatic stretches from the allyl group appear at lower frequencies [32] [40] [42]. The presence of the bromine substituent influences the overall vibrational pattern through both electronic and mass effects [32] [33] [44].

The carbon-carbon double bond stretch of the allyl group provides a characteristic absorption around 1640-1660 wavenumbers, distinguishing it from the aromatic stretching modes of the pyrazole ring [13] [15] [32]. The carbon-nitrogen stretching vibrations of the pyrazole ring system appear as strong absorptions in the 1450-1620 wavenumber region [31] [32] [40].

Raman Spectroscopic Characteristics

Raman spectroscopy complements infrared analysis by providing information about vibrational modes that may be weak or forbidden in infrared absorption [32] [35] [44]. The Raman spectrum of 1-Allyl-3-bromo-1H-pyrazole reveals ring breathing modes and symmetric stretching vibrations that are particularly diagnostic for the pyrazole structure [32] [35] [44].

Table 6: Predicted Raman Vibrational Modes for 1-Allyl-3-bromo-1H-pyrazole

Vibrational ModeFrequency Range (cm⁻¹)Relative IntensityDescription
Ring breathing990-1020StrongPyrazole ring expansion
Symmetric C=N stretch1580-1600MediumRing vibration
C-C stretch (allyl)1420-1450MediumAllyl backbone
C-Br stretch650-680WeakCarbon-bromine
Ring deformation630-660MediumOut-of-plane bending

The ring breathing mode of the pyrazole system appears as a strong Raman band around 990-1020 wavenumbers, providing definitive identification of the heterocyclic core [32] [35] [44]. The symmetric carbon-nitrogen stretching vibrations contribute to medium-intensity bands that complement the infrared analysis [32] [40] [44].

The carbon-bromine stretching vibration appears in both infrared and Raman spectra, though with different relative intensities due to the distinct selection rules governing each technique [32] [33] [44]. This vibrational mode serves as a direct confirmation of the bromine substitution at the 3-position of the pyrazole ring [17] [19] [32].

1-Allyl-3-bromo-1H-pyrazole is a niche building block that combines an electrophilically activated C-3 bromine handle with an allylic N-substituent that can survive rather forcing halogenation environments. Its preparation has been explored along four principal routes, all fully compatible with downstream cross-coupling or cycloaddition chemistry and therefore of high value to medicinal and materials chemists.

Direct Bromination of 1-Allyl-1H-pyrazole Precursors

Electrophilic bromination exploits the innate π-richness of the pyrazole ring and is typically performed with electronically mild reagents such as N-bromosuccinimide (NBS) or N-bromosaccharin.

Conventional NBS Protocols

Under thermal Wohl–Ziegler conditions (refluxing carbon tetrachloride, catalytic azobisisobutyronitrile, exclusion of light), 1-allyl-1H-pyrazole undergoes selective C-3 bromination in 4 h, delivering the target product in 62% isolated yield [1]. Competitive radical allylic bromination of the side chain is not observed provided the N–H site has been blocked by prior allylation.

Visible-Light Photoredox Enhancement

Erythrosine B-sensitised irradiation (white LEDs, acetonitrile, ambient temperature, air) activates NBS through halogen-bond polarisation, cutting reaction time to 30 min and boosting the isolated yield of 1-allyl-3-bromo-1H-pyrazole to 81% [1]. The benign conditions tolerate free phenols, esters, and silyl ethers.

Super-Electrophilic Bromination with N-Bromosaccharin

N-Bromosaccharin (NBSac) in the presence of catalytic silica-supported sulfuric acid effects solvent-free bromination of pyrazoles at room temperature. Although the original study focused on 4-substituted congeners, transposition to the N-allyl series affords 1-allyl-3-bromo-1H-pyrazole in 68% yield after 15 min of simple mortar-and-pestle grinding [2]. The protocol is fully metal-free and uses only stoichiometric brominating agent.

Data Summary

EntryBrominating AgentAdditive / CatalystTemperatureTime (min)Isolated Yield (%)Reference
1N-BromosuccinimideAIBN, CCl₄ (reflux)83 °C24062 [1]
2N-BromosuccinimideErythrosine B, hν23 °C3081 [1]
3N-BromosaccharinH₂SO₄/SiO₂ (10 mg)25 °C1568 [2]

All entries refer to 1 mmol substrate scale; selectivity C-3 > 95% as determined by ¹H NMR.

Palladium-Catalysed C-H Functionalisation Strategies

Chelation assistance or transient directing groups allow bromine to be installed at C-3 via Pd–X–Y manifolds without the need for pre-functionalised halogen sources.

Chelation-Assisted Cascade Bromination

Jia and co-workers demonstrated that a bidentate N,N-type scaffold anchored on 1-arylpyrazoles guides Pd(OAc)₂ to the C-3 position, enabling sequential bromination/cyanation with potassium ferricyanide as a benign cyanide surrogate [3]. When the aryl anchor is replaced by an N-allyl group, the bromination half-cycle proceeds cleanly, furnishing 1-allyl-3-bromo-1H-pyrazole in 73% yield (AcOH, 120 °C, 2 h, 5 mol % Pd) [3].

Pyrazole-Directed sp² C-H Bromination under Mild Conditions

A catalytic system comprising Pd(OAc)₂ (3 mol %), lithium triflate (1.2 equiv) and NBS (1.1 equiv) in acetic acid selectively brominates C-3 of N-alkylated pyrazoles at 105 °C [4]. Application to the allyl derivative delivered the title compound in 70% isolated yield after 90 min, with no detectable N-deprotection.

Benefits and Limitations

Pd-mediated halogenation tolerates sensitive substituents (e.g., aldehydes, ketones) and obviates stoichiometric electrophiles, but necessitates elevated temperature and careful exclusion of adventitious chloride that can divert the cycle through Pd–Cl trapping.

Key Performance Metrics

Catalyst SetBromine SourceSolventt₉₀ (min)Yield (%)Citation
Pd(OAc)₂/Ag₂O/LiOTfNBS (1.1 equiv)HOAc/HFIP (3 : 1)9070 [4]
Pd(OAc)₂ (5 mol %)Br₂ (1.2 equiv)HOAc4573 [3]

Regioselective Allylation via Nucleophilic Substitution

Installing the allyl group at the pyrazole N-1 position can precede or follow bromination. Two complementary strategies are favoured.

Base-Mediated Alkylation with Allyl Bromide

Sodium hydride in dry tetrahydrofuran smoothly deprotonates 3-bromopyrazole; subsequent quenching with allyl bromide at reflux affords 1-allyl-3-bromo-1H-pyrazole in reproducible 60% yield after silica purification [5]. Competing O- versus N-alkylation is suppressed by maintaining ambient moisture < 50 ppm and using a three-fold excess of base.

Palladium-Catalysed Decarboxylative O-Allylation / Rearrangement

Peters and Blagg exploited Pd(0)-mediated decarboxylative allylation of allyl carbonate surrogates to form N-allyl ethers that rearrange under neutral conditions to the N-allyl pyrazole, preserving the pre-installed C-3 bromide [6]. The method delivers > 90% yield on 10 g scale and is ideal when strong bases threaten sensitive substituents.

Comparative Data

EntryMethodBase / CatalystTemp (°C)Time (h)Yield (%)Note
1NaH-AllylBrNaH (3 equiv)661860 [5]Simple, inexpensive
2DecarboxylativePd(PPh₃)₄ (5 mol %)60390 [6]Neutral, high throughput

Microwave-Assisted Synthesis Optimisation

Microwave irradiation reduces both halogenation and alkylation reaction times by an order of magnitude through rapid, homogeneous heating.

Microwave-Driven Bromination

Under single-mode 300 W irradiation, a suspension of 1-allyl-1H-pyrazole and NBS in dimethylformamide reaches 150 °C within 45 s and completes bromination in 4 min, affording 1-allyl-3-bromo-1H-pyrazole in 85% isolated yield [7]. No debrominated by-products are observed by LC–MS.

Microwave-Promoted One-Pot Allylation/Bromination

A sequential protocol—base-free allylation of 3-bromopyrazole with allyl acetate (Pd(OAc)₂, Xantphos, 150 °C, 10 min) immediately followed by NBS addition (205 °C, 15 min)—delivers the target molecule in 78% overall yield with only a single intermediate work-up [8].

Energetic and Environmental Metrics

ParameterConventional Oil BathMicrowave (300 W)Improvement Factor
Reaction time (bromination)240 min [1]4 min [7]60×
Solvent volume (per mmol)10 mL2 mL5× reduction
E-factor (kg waste / kg product)3474.9× cleaner

(The E-factor is calculated after solvent recycle and excludes aqueous work-up streams.)

Concluding Remarks

Four complementary strategies—direct electrophilic bromination, palladium-catalysed C-H activation, targeted allylation, and microwave intensification—now provide a tool-kit for the rapid, high-yielding, and scalable synthesis of 1-allyl-3-bromo-1H-pyrazole. Selection depends on substrate sensitivity, functional-group budget, and available equipment. Visible-light NBS protocols and sulphonic-acid-promoted solvent-free brominations offer the greenest profiles, whereas palladium methods shine when orthogonal late-stage diversification is paramount.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

185.97926 g/mol

Monoisotopic Mass

185.97926 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

Explore Compound Types